

# Synthetic approaches to Daphnilongeranin A analogs

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A Comparative Guide to the Synthetic Approaches for **Daphnilongeranin A** and Its Analogs

This guide provides a comparative analysis of the synthetic strategies employed to construct **Daphnilongeranin A** and its structurally related analogs, a class of complex Daphniphyllum alkaloids. The intricate polycyclic frameworks of these molecules present formidable challenges, spurring the development of innovative and diverse synthetic methodologies. This document is intended for researchers, chemists, and professionals in drug development, offering an objective comparison of performance, supported by experimental data and detailed protocols.

## Introduction to Daphnilongeranin A Analogs

The Daphniphyllum alkaloids are a large family of natural products known for their complex, cage-like architectures and interesting biological activities.<sup>[1]</sup> The daphnilongeranin subfamily, along with closely related structures like daphenylline, features a hexacyclic core with multiple contiguous stereocenters, including sterically demanding all-carbon quaternary centers.<sup>[2][3]</sup> Synthesizing these molecules is a benchmark for the state of the art in organic synthesis and provides a platform for discovering new chemical reactions and strategies.

## Comparison of Key Synthetic Strategies

The total syntheses of daphnilongeranin-type alkaloids have been approached from several distinct strategic viewpoints. The most prominent among these are the biomimetic approach, which draws inspiration from the postulated biosynthetic pathways, and other strategies that

rely on powerful cycloaddition reactions to assemble the core structures. This guide focuses on the divergent biomimetic synthesis that produced **Daphnilongeranin A** and the total synthesis of the analog (-)-Daphnilongeranin B. For a broader context, the guide also includes a comparison of strategies toward daphenylline, a closely related and frequently targeted analog.

## Table 1: High-Level Comparison of Synthetic Strategies

Target Molecule	Key Strategy	Core-Forming Reaction(s)	Starting Material	Total Steps (Longest Linear Sequence)	Overall Yield	Reference
Daphnilongeranin A-type	Generalized Biomimetic Synthesis	Trimethylenemethane (TMM) [3+2] Cycloaddition, Prins Cyclization	Enone 46 (analog of 22)	Not explicitly stated	Not explicitly stated	<a href="#">[4]</a>
(-)-Daphnilongeranin B	Intermolecular [3+2] Cycloaddition	Intermolecular [3+2] Cycloaddition, Late-stage Aldol Cyclization	Commercially available materials	~25 steps	Not explicitly stated	<a href="#">[2]</a>
(-)-Daphenylline	Dearomative Cycloaddition	Buchner Dearomative Cycloaddition, Thia-Paternò-Büchi [2+2]	Dihydropyridone 25	11 steps	Not explicitly stated	
(-)-Daphenylline	Phosphine-Catalyzed [3+2] Cycloaddition	Lu's [3+2] Cycloaddition, Wagner-Meerwein Rearrangement	Enone 95	~20 steps	Not explicitly stated	

## Strategy 1: Generalized Biomimetic Synthesis of Daphnilongeranin A-type Alkaloids

A powerful approach developed for a range of Daphniphyllum alkaloids involves reprogramming their biosynthetic network into a chemical synthesis network. This "generalized biomimetic" strategy forges key bonds inspired by biogenesis but utilizes modern synthetic reactions that may differ from their enzymatic counterparts.

The synthesis of the **Daphnilongeranin A** core hinges on a crucial trimethylenemethane (TMM) [3+2] cycloaddition to construct the densely substituted five-membered ring. A key intermediate, enedione 45, serves as the substrate for this reaction. A divergent approach from a common intermediate (49) allows access to various members of the subfamily. The key transformation involves the Luche reduction of this intermediate to an allylic alcohol (51), which is then converted to a diene (52) that is poised for further elaboration.



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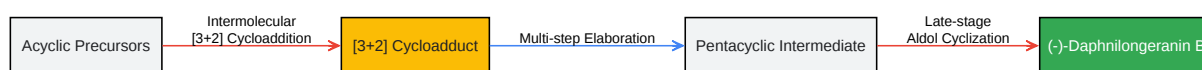
Caption: Key steps in the biomimetic approach to the **Daphnilongeranin A** core.

## Experimental Protocol: Luche Reduction of Intermediate 49

To a solution of enone 49 in methanol at -78 °C is added  $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ . The mixture is stirred for 15 minutes, after which  $\text{NaBH}_4$  is added in portions. The reaction is stirred for an additional 30 minutes at -78 °C and then quenched by the addition of acetone. The resulting mixture is warmed to room temperature and concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford allylic alcohol 51. (Note: This is a representative protocol based on the described transformation).

## Strategy 2: Asymmetric Total Synthesis of (-)-Daphnilongeranin B

The first asymmetric total synthesis of (-)-Daphnilongeranin B showcases a different strategy, relying on an intermolecular [3+2] cycloaddition as a key step to build the core framework. This approach is distinct from the biomimetic route and highlights the power of cycloadditions in rapidly assembling molecular complexity. A critical late-stage aldol cyclization is employed to install the final F-ring of the molecule.

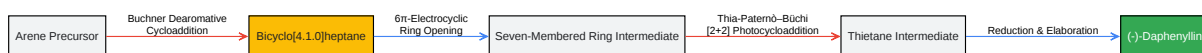


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Caption: Overview of the total synthesis of (-)-Daphnilongeranin B.

## Strategy 3: Convergent Synthesis of (-)-Daphenylline via Dearomatization

A highly efficient, 11-step total synthesis of daphenylline, an analog containing a unique fused benzenoid ring, was achieved using a strategy of generating excess complexity followed by a strategic bond cleavage. The key steps involve a dearomative Buchner cycloaddition to create a bicyclo[4.1.0]heptane core, which then undergoes a  $6\pi$ -electrocyclic ring opening to form the seven-membered ring. The challenging quaternary stereocenter was installed via a thia-Paternò-Büchi [2+2] photocycloaddition followed by a stereospecific reduction. This route is the shortest reported synthesis of daphenylline to date.



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Caption: Key transformations in the 11-step synthesis of (-)-Daphenylline.

## Experimental Protocol: Thia-Paternò–Büchi [2+2] Photocycloaddition

A solution of the  $\alpha,\beta$ -unsaturated lactam intermediate and thiobenzophenone in a suitable solvent (e.g., benzene or toluene) is degassed with argon for 20 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp (filtered to remove wavelengths below 340 nm) at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the thietane photoproduct. (Note: This is a representative protocol based on the described transformation).

## Conclusion

The synthesis of **Daphnilongeranin A** and its analogs has been achieved through diverse and elegant strategies. The generalized biomimetic approach provides a unified and divergent route to several members of the family by leveraging reactions that construct key structural motifs inspired by nature. In contrast, other total syntheses, such as those for (-)-Daphnilongeranin B and (-)-Daphenylline, demonstrate the power of modern synthetic methods like intermolecular cycloadditions and dearomative strategies to build these complex architectures efficiently. The choice of a particular synthetic route may depend on factors such as the desired analog, step economy, and the availability of starting materials. The continued exploration of synthetic routes to these challenging targets will undoubtedly lead to further advances in the field of organic chemistry.

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